Argiotoxin 636 tetrahydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

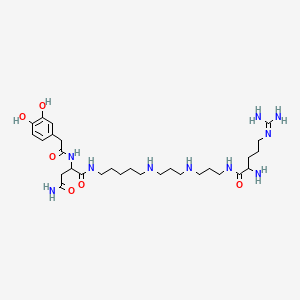

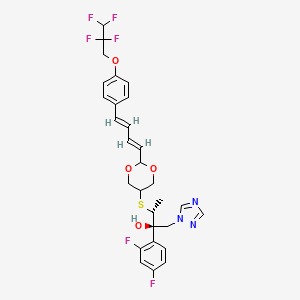

Argiotoxin 636 tetrahydrochloride: is a potent neurotoxin isolated from the venom of orb-weaver spiders, specifically Argiope lobata and Argiope aurantia . This compound is known for its ability to act as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, making it a valuable tool in neuropharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of argiotoxin 636 tetrahydrochloride involves the systematic modification of the polyamine portion of the molecule . The l,13-diamino-4,8-diazatridecane portion of the side chain is modified to understand the structural requirements for the alkyl linker spacing between the amine nitrogens . Isosteric replacement of each of the amine nitrogens in the polyamine moiety with either oxygen or carbon provides a series of compounds evaluated for NMDA receptor antagonist activity .

Industrial Production Methods: The production typically involves organic synthesis techniques in a laboratory setting .

Chemical Reactions Analysis

Types of Reactions: Argiotoxin 636 tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products: The major products formed from these reactions include various analogs of this compound, which are evaluated for their biological activity .

Scientific Research Applications

Chemistry: In chemistry, argiotoxin 636 tetrahydrochloride is used to study the structure-activity relationships of polyamine compounds .

Biology: In biology, it is used to investigate the role of NMDA receptors in neuronal signaling and synaptic plasticity .

Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries .

Industry: In industry, the compound is used as a molecular probe to discriminate ionotropic glutamate receptors and nicotinic acetylcholine receptors in cell populations .

Mechanism of Action

Argiotoxin 636 tetrahydrochloride exerts its effects by acting as a potent antagonist of NMDA receptor signaling . It blocks the receptor ion channel at low concentrations, thereby inhibiting the activity of NMDA receptors . This action is voltage-dependent and can halve the activity of NMDA receptors in rat cortical neurons . The compound also weakly inhibits nicotinic acetylcholine receptors .

Comparison with Similar Compounds

- Joro spider toxin-3 (JSTX-3)

- Nephila spider toxin-3 (NPTX-3)

- Philanthotoxins

Uniqueness: Argiotoxin 636 tetrahydrochloride is unique due to its high potency and selectivity for NMDA receptors compared to other ionotropic glutamate receptors such as AMPA and kainate receptors . This selectivity makes it a valuable tool for studying NMDA receptor function and its role in various neurological processes .

Properties

Molecular Formula |

C29H52N10O6 |

|---|---|

Molecular Weight |

636.8 g/mol |

IUPAC Name |

N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C29H52N10O6/c30-21(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)22(19-25(31)42)39-26(43)18-20-8-9-23(40)24(41)17-20/h8-9,17,21-22,34-35,40-41H,1-7,10-16,18-19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38) |

InChI Key |

DJQWHVVOIJQSBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[4-Carboxy-2-[[4-carboxy-2-[[2-(carboxymethyl)-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B10785679.png)

![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B10785693.png)

![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)

![4-N-(3-bromophenyl)-7-N-[4-(dimethylamino)butyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B10785713.png)

![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)

![4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)

![7-[(6-Carbamimidoyl-1H-indole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785738.png)

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10785740.png)